![molecular formula C13H9BrFNO4S B2396057 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid CAS No. 1030694-72-4](/img/structure/B2396057.png)
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid is a chemical compound with the molecular formula C13H9BrFNO4S and a molecular weight of 374.19 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9BrFNO4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the literature I retrieved.Aplicaciones Científicas De Investigación
Synthesis and Intermediary Applications
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, although not directly mentioned, can be inferred to have relevance in the synthesis of complex molecules such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. A practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl has been developed, which involves the use of potentially explosive gases like methyl nitrite, indicating the complex and hazardous nature of intermediaries' synthesis in pharmaceutical manufacturing (Qiu et al., 2009).
Environmental Impact and Degradation
The environmental degradation of polyfluoroalkyl chemicals, which may relate to the broader class of compounds including 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, has been reviewed. These chemicals, due to their perfluoroalkyl and polyfluoroalkyl segments, can degrade into perfluoroalkyl carboxylic acids and sulfonic acids, raising concerns about their persistent and toxic profiles. Understanding their biodegradability and environmental fate is crucial for evaluating their impact and for the development of degradation strategies (Liu & Avendaño, 2013).
Analytical and Detection Methods
Analytical methods for determining the antioxidant activity of compounds highlight the importance of accurately measuring the capacity of various substances, including potentially 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, to act as antioxidants. These methods, such as the ABTS and DPPH assays, are vital for assessing the potential health benefits and safety of chemicals used in pharmaceuticals and food products (Munteanu & Apetrei, 2021).
Pharmacological Activities
The pharmacological activities and mechanisms of sulfonamide inhibitors, which could include derivatives or related compounds of 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, have been explored in-depth. These compounds play a crucial role in various therapeutic areas, including antibacterial therapies, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their continued study is essential for the development of new and effective therapeutic agents (Gulcin & Taslimi, 2018).
Visualization Techniques for Research
Fluorescence microscopy techniques for visualizing soil microorganisms can also be applied to studying the interaction of various compounds, including 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, with biological systems. These techniques allow for the direct observation of microorganisms and potentially the effects of chemical compounds on these microhabitats, providing invaluable insights into environmental and biological processes (Li, Dick, & Tuovinen, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
5-[(3-bromophenyl)sulfamoyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXAMFCNVBFKKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2395978.png)
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)
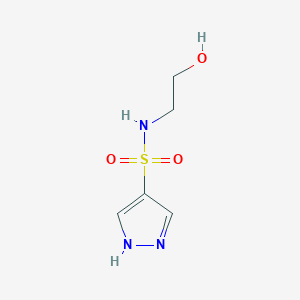
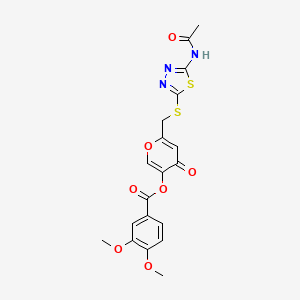
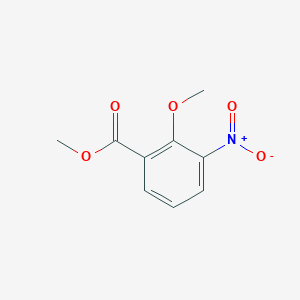
![5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2395984.png)
![(5R,8S)-10-((5-ethylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2395985.png)
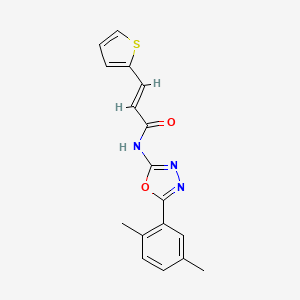
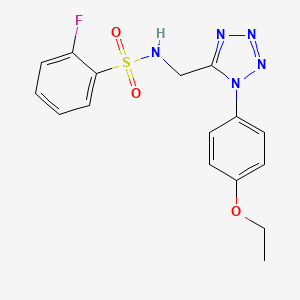
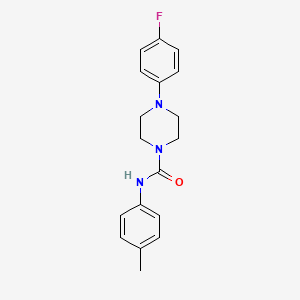
![5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2395992.png)
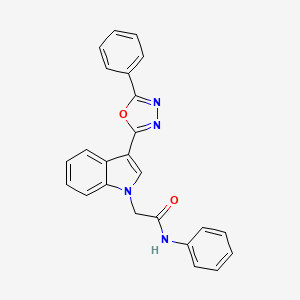
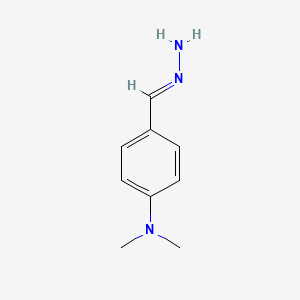
![N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide](/img/structure/B2395995.png)